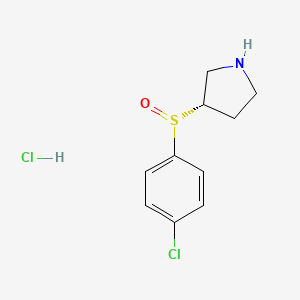

(3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride

Description

(3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride (CAS: 1354025-44-7) is a chiral pyrrolidine derivative featuring a 4-chlorophenyl sulfinyl group. Its molecular formula is C₁₀H₁₃Cl₂NOS, with a molecular weight of 266.19 g/mol . The compound’s stereochemistry (S-configuration at the pyrrolidine ring) and sulfinyl functional group (S=O) contribute to its unique physicochemical properties, making it relevant in pharmaceutical and chemical research.

Properties

IUPAC Name |

(3S)-3-(4-chlorophenyl)sulfinylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNOS.ClH/c11-8-1-3-9(4-2-8)14(13)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-,14?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWQLLXKBUHGDF-LTLOVSHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1S(=O)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-chlorophenylsulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of (3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

Oxidation: Formation of the corresponding sulfone.

Reduction: Formation of the corresponding sulfide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Compounds

(3S)-3-((4-Fluorophenyl)sulfinyl)pyrrolidine hydrochloride (CAS: 1354025-28-7) Molecular formula: C₁₀H₁₃ClFNOS Molecular weight: 249.73 g/mol Comparison: Replacing chlorine with fluorine reduces molecular weight (Δ = 16.46 g/mol) due to fluorine’s lower atomic mass.

(S)-3-((3-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride (CAS: 1384268-48-7)

- Comparison : The meta-chlorine substitution (vs. para) changes the spatial arrangement of the aromatic ring, possibly disrupting π-π stacking or hydrogen-bonding interactions critical for target engagement .

Functional Group Variations: Sulfinyl vs. Sulfonyl

Key Compound

(S)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride (CAS: 1354019-46-7)

- Molecular formula: C₁₀H₁₃Cl₂NO₂S

- Molecular weight: 282.19 g/mol

- Comparison : Oxidation of the sulfinyl (S=O) to sulfonyl (SO₂) increases molecular weight (Δ = 16.00 g/mol) and polarity. The sulfonyl group’s stronger electron-withdrawing nature and hydrogen-bond acceptor capacity may enhance solubility in polar solvents but reduce membrane permeability compared to the sulfinyl analog.

Stereochemical Variations: Enantiomers

Key Compound

(R)-3-(4-Chlorophenyl)pyrrolidine hydrochloride (CAS: 171897-50-0)

- Comparison : The absence of the sulfinyl group simplifies the structure, reducing polarity and molecular weight (estimated formula: C₁₀H₁₃Cl₂N , ~217.91 g/mol). The R-configuration may lead to divergent biological activity, as enantiomers often exhibit distinct interactions in chiral environments .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature(s) |

|---|---|---|---|---|

| (3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine HCl | 1354025-44-7 | C₁₀H₁₃Cl₂NOS | 266.19 | Para-Cl, sulfinyl, S-configuration |

| (3S)-3-((4-Fluorophenyl)sulfinyl)pyrrolidine HCl | 1354025-28-7 | C₁₀H₁₃ClFNOS | 249.73 | Para-F, sulfinyl, S-configuration |

| (S)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine HCl | 1354019-46-7 | C₁₀H₁₃Cl₂NO₂S | 282.19 | Para-Cl, sulfonyl, S-configuration |

| (R)-3-(4-Chlorophenyl)pyrrolidine HCl | 171897-50-0 | C₁₀H₁₃Cl₂N* | ~217.91 | Para-Cl, R-configuration, no sulfinyl |

*Estimated based on structural similarity.

Table 2: Functional Group Impact on Properties

| Functional Group | Oxidation State | Polarity | Hydrogen-Bond Capacity | Likely Solubility |

|---|---|---|---|---|

| Sulfinyl (S=O) | +4 | Moderate | Acceptor | Moderate (Polar aprotic solvents) |

| Sulfonyl (SO₂) | +6 | High | Strong acceptor | High (Aqueous buffers) |

| None (Pyrrolidine) | 0 | Low | None | Low (Lipophilic media) |

Research Findings and Implications

Halogen Effects : Para-chlorine in the target compound balances steric bulk and electron-withdrawing effects, whereas fluorine (smaller, more electronegative) may optimize target binding but reduce metabolic stability .

Sulfinyl vs. Sulfonyl : The sulfinyl group offers a compromise between polarity and permeability, while sulfonyl derivatives may be preferable for water-soluble formulations .

Biological Activity

(3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of (3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride typically involves multi-step organic reactions. A common method includes the reaction of pyrrolidine with chlorinated phenyl sulfonyl compounds, leading to the formation of the desired sulfinyl derivative. The structure of this compound includes a pyrrolidine ring and a sulfinyl group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that (3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies have shown that this compound demonstrates effective antimicrobial properties against various bacterial strains.

- Anticancer Activity : In vitro studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.

The mechanism of action for (3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction potentially disrupts cellular processes, leading to the observed biological effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of (3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride against various pathogens. Results indicated:

- Effective against : Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were determined, showing promising potential as an antimicrobial agent.

Anticancer Activity

In another study focusing on its anticancer properties:

- The compound was tested on human breast cancer cell lines.

- Results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range.

- Mechanistic studies revealed that it induces apoptosis via caspase activation pathways.

Summary of Biological Activities

Q & A

Q. Basic Characterization

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns (e.g., loss of HCl at m/z 35) .

Q. Advanced Analysis

- Vibrational Circular Dichroism (VCD) : Resolves absolute configuration by correlating sulfinyl group vibrations with chiral centers .

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies sulfur oxidation states (binding energy ~167–169 eV for sulfinyl groups) .

What in vitro assays are recommended to evaluate the compound’s biological activity, and how do structural analogs inform target selection?

Q. Basic Biological Screening

- Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using tritiated analogs .

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ determination .

Q. Advanced Mechanistic Studies

- Structure-Activity Relationship (SAR) : Compare with analogs like (3S)-3-((4-fluorophenyl)sulfinyl)pyrrolidine to assess halogen effects on potency and selectivity .

- Cryo-EM/Patch Clamp : For ion channel targets, resolve binding modes and gating modulation .

How does the sulfinyl group influence metabolic stability compared to thio or methylene analogs?

Q. Advanced Pharmacokinetics

- Microsomal Stability Assays : Sulfinyl derivatives show longer half-lives (t₁/₂ > 60 min in human liver microsomes) vs. thio analogs (t₁/₂ ~20 min) due to reduced CYP450-mediated oxidation .

- LogP Measurements : Sulfinyl group increases polarity (LogP = 1.2 vs. 2.5 for thio analog), enhancing aqueous solubility but requiring prodrug strategies for CNS penetration .

What strategies mitigate discrepancies in reported IC₅₀ values across different cell lines for this compound?

Q. Advanced Data Reconciliation

Standardized Assay Conditions : Control for variables like cell passage number, serum concentration, and incubation time .

Off-Target Profiling : Use kinome-wide screening to identify confounding kinase interactions .

Meta-Analysis : Apply statistical models (e.g., mixed-effects regression) to normalize data across studies .

How can researchers optimize synthetic yield while maintaining stereochemical integrity during scale-up?

Q. Advanced Process Chemistry

- Flow Chemistry : Continuous oxidation/coupling steps reduce racemization risks at high temperatures .

- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology .

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.